N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Overview
Description
“N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine” is a complex organic compound. It contains a spiro[cyclohexane-1,2’-quinoxalin] core, which is a bicyclic system with one quinoxaline ring and one cyclohexane ring sharing one carbon atom . The compound also has an amine (-NH2) group and a 4-methylbenzyl group attached to the nitrogen atom of the quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic system, which could impart unique chemical properties . The presence of the amine and 4-methylbenzyl groups could also influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the amine group could make it a base, and the aromatic ring could contribute to its stability .Scientific Research Applications
1. Synthesis and Biological Evaluation
A study by Bonacorso et al. (2015) reports the synthesis of novel compounds structurally related to N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine. These compounds were evaluated for their acetylcholinesterase inhibition and cytotoxicity, suggesting potential applications in treating neurological disorders.
2. Antitumor and Antimonoamineoxidase Activity
Research led by Markosyan et al. (2020) developed derivatives of this compound with significant antitumor and antimonoamineoxidase activity. These findings highlight potential therapeutic applications in oncology and psychiatric disorders.
3. Cholinesterase Inhibitory Activity
In a study by Silva et al. (2021), derivatives of N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine were synthesized and evaluated for cholinesterase inhibitory activity. This research could contribute to developing new treatments for Alzheimer’s disease and other cognitive impairments.
4. Central Nervous System Agents
Martin et al. (1981) investigated spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, related to the chemical structure of interest, for potential applications as central nervous system agents. This suggests possible roles in neurological or psychiatric treatment.
Future Directions
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-16-9-11-17(12-10-16)15-22-20-21(13-5-2-6-14-21)24-19-8-4-3-7-18(19)23-20/h3-4,7-12,24H,2,5-6,13-15H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIDVHKYMZGGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C2C3(CCCCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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